molecular formula C28H27N5O4S B11692939 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11692939
M. Wt: 529.6 g/mol
InChI Key: CRPWFNWTGKBZKM-OXQZUZNTSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetohydrazides, characterized by a triazole core substituted with aromatic and sulfanyl groups, coupled with a conjugated hydrazide moiety. The structural complexity arises from:

  • Triazole ring substitutions: A 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2.
  • Sulfanyl-linked acetohydrazide: A propenylidene group bearing a 2-methoxyphenyl substituent, forming an extended π-conjugated system.

Such derivatives are typically synthesized via condensation of hydrazide intermediates with aldehydes or ketones under acidic conditions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C28H27N5O4S

Molecular Weight

529.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C28H27N5O4S/c1-35-23-14-8-7-10-20(23)11-9-17-29-30-26(34)19-38-28-32-31-27(33(28)22-12-5-4-6-13-22)21-15-16-24(36-2)25(18-21)37-3/h4-18H,19H2,1-3H3,(H,30,34)/b11-9+,29-17+

InChI Key

CRPWFNWTGKBZKM-OXQZUZNTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4OC)OC

Origin of Product

United States

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide , a derivative of triazole and hydrazide, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications in medicinal chemistry.

The molecular formula of this compound is C24H22N4O3SC_{24}H_{22}N_4O_3S, with a molecular weight of approximately 446.52 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activities. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines. In a study involving mercapto-substituted 1,2,4-triazoles, compounds demonstrated potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. A related class of compounds was screened for antimicrobial activity and exhibited effectiveness against several bacterial strains. The presence of sulfur in the triazole structure may enhance its activity by disrupting microbial cell walls or metabolic pathways .

Antioxidant Activity

Compounds with similar structures have been found to possess antioxidant properties. These activities are crucial in preventing oxidative stress-related diseases by scavenging free radicals and enhancing the body's defense mechanisms .

The biological activities of triazole derivatives are often attributed to their ability to interfere with critical cellular processes. For example:

  • Inhibition of Enzymatic Activity : Some triazoles inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative disorders .
  • Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells through various signaling pathways .

Case Studies

Study ReferenceBiological ActivityCell Line TestedIC50 Value
AnticancerHCT-1166.2 μM
AnticancerT47D27.3 μM
AntimicrobialVarious BacteriaVaries

Scientific Research Applications

Antimicrobial Activity

  • Antifungal Properties : Triazole derivatives are recognized for their antifungal activities. Research indicates that compounds containing the triazole scaffold can inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, making them effective against various fungal pathogens .
  • Antibacterial Effects : The compound has shown promise as an antibacterial agent. Studies have demonstrated that triazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Potential

Triazoles have been investigated for their anticancer properties. The presence of functional groups in the compound may enhance its ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways or inducing apoptosis . For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects on various cancer cell lines.

Antiviral Activity

Recent studies suggest that triazole derivatives may possess antiviral properties by inhibiting viral replication or interfering with viral entry into host cells. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be inadequate .

Agrochemical Development

The compound's structure suggests potential applications as an agrochemical. Triazoles are known to act as fungicides and herbicides, providing protection against plant pathogens while promoting crop health. Research indicates that modifications to the triazole ring can enhance selectivity and efficacy against specific pests and diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of triazole derivatives is crucial for developing more effective agrochemicals. Studies have shown that variations in substituents on the triazole ring can significantly affect biological activity, leading to the design of more potent compounds tailored for agricultural use .

Case Study 1: Antimicrobial Efficacy

In a study published in Europe PMC, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the triazole structure enhanced antibacterial potency significantly, with some compounds showing MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of substituent positioning on the triazole ring in determining biological activity, paving the way for future drug development initiatives focused on cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Triazole Substituents Hydrazide Substituents Biological Activity References
Target Compound 5-(3,4-dimethoxyphenyl), 4-phenyl (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene Not explicitly reported; inferred antimicrobial/anti-inflammatory potential
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-ethyl, 5-(4-methoxyphenyl) 4-hydroxy-3,5-dimethoxyphenylmethylene Enhanced antioxidant activity due to phenolic hydroxyl groups
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 5-(4-chlorophenyl), 4-phenyl 2-ethoxyphenylmethylene Moderate antimicrobial activity; chloro group increases lipophilicity
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 4-ethyl, 5-phenyl 3-allyl-2-hydroxyphenylmethylene Anti-exudative activity (72% inhibition at 10 mg/kg)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable aromatic substituents Anti-exudative activity comparable to diclofenac sodium

Key Research Findings and Structure-Activity Relationships (SAR)

Impact of Substituents on the Triazole Ring

  • Electron-donating groups (e.g., methoxy) : Improve solubility and interaction with polar biological targets. For example, the 3,4-dimethoxyphenyl group in the target compound may enhance binding to enzymes like cyclooxygenase (COX) or microbial proteases .
  • The 4-chlorophenyl analog () showed moderate antimicrobial activity due to improved cell membrane disruption .
  • Alkyl groups (e.g., ethyl) : The 4-ethyl substitution in and reduces steric hindrance, facilitating interactions with hydrophobic pockets in target proteins .

Hydrazide Moiety Modifications

  • Hydroxy and methoxy groups: and highlight that phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) significantly boost antioxidant activity via radical scavenging .
  • Heterocyclic substituents : Furan or thiophene rings (e.g., ) introduce planar heteroaromaticity, improving π-π stacking with DNA or microbial cell components .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole scaffold is synthesized via cyclization of acylthiosemicarbazides. For 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , the following steps are employed:

  • Acylation : 3,4-Dimethoxybenzoyl chloride reacts with thiosemicarbazide in ethanol under reflux to form N-(3,4-dimethoxybenzoyl)thiosemicarbazide .

  • Cyclization : The intermediate undergoes cyclization in acidic conditions (e.g., H₂SO₄/AcOH) at 100°C for 5–6 hours.

Reaction Conditions :

StepReagentsTemperatureTimeYield
AcylationEthanol, 3,4-dimethoxybenzoyl chlorideReflux4 h75–80%
CyclizationH₂SO₄ (catalytic), AcOH100°C5 h68–72%

Alternative Green Chemistry Approach

Microwave-assisted synthesis reduces reaction time and improves yields:

  • Microwave irradiation (150°C, 2 h) of N-(3,4-dimethoxybenzoyl)thiosemicarbazide in acetic acid with H₂SO₄ achieves 85% yield.

Introduction of the Sulfanyl Group

S-Alkylation with Ethyl Chloroacetate

The thiol group of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is alkylated using ethyl chloroacetate:

  • Reaction : Triazole-thiol (1 equiv), ethyl chloroacetate (1.2 equiv), and K₂CO₃ (1.5 equiv) in acetone at 60°C for 3 hours.

  • Product : Ethyl {[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (yield: 78–82%).

Key Data :

  • Solvent : Acetone

  • Catalyst : K₂CO₃

  • Characterization : ¹H NMR (CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.95 (s, 2H, OCH₃), 4.25 (q, 2H, CH₂), 3.88 (s, 6H, OCH₃).

Synthesis of Acetohydrazide

Hydrazinolysis of the Ester

The ethyl ester intermediate is converted to acetohydrazide via hydrazine hydrate:

  • Reaction : Ethyl {[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (1 equiv) reacts with hydrazine hydrate (3 equiv) in ethanol under reflux for 4–5 hours.

  • Product : {[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (yield: 70–75%).

Optimization :

  • Microwave irradiation (150°C, 1 h) increases yield to 88%.

Hydrazone Formation via Condensation

Reaction with 3-(2-Methoxyphenyl)Propenal

The hydrazide reacts with (1E,2E)-3-(2-methoxyphenyl)prop-2-enal to form the final hydrazone:

  • Reaction : Acetohydrazide (1 equiv) and aldehyde (1.1 equiv) in ethanol with catalytic acetic acid, refluxed for 6–8 hours.

  • Product : 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(1E,2E)-3-(2-Methoxyphenyl)Prop-2-En-1-Ylidene]Acetohydrazide (yield: 65–70%).

Characterization :

  • Melting Point : 215–218°C.

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.45 (d, 1H, CH=N), 7.82–6.85 (m, 12H, aromatic), 4.12 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

Summary of Synthetic Route

StepReaction TypeKey ReagentsConditionsYield
1CyclizationH₂SO₄/AcOHReflux, 5 h68–85%
2S-AlkylationEthyl chloroacetate, K₂CO₃60°C, 3 h78–82%
3HydrazinolysisHydrazine hydrateReflux, 4 h70–88%
4Condensation3-(2-Methoxyphenyl)propenalReflux, 6 h65–70%

Critical Analysis of Methodologies

Advantages of Microwave Synthesis

  • Time Efficiency : Microwave irradiation reduces reaction times by 50–70% compared to conventional methods.

  • Yield Improvement : Higher yields (e.g., 85% vs. 68% for cyclization).

Challenges in Hydrazone Formation

  • Steric Hindrance : Bulky substituents on the aldehyde require prolonged reflux (8+ hours).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to byproduct formation .

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques validate its purity?

The synthesis involves a multi-step protocol: (1) formation of the triazole core via cyclization of substituted hydrazines and thioureas, (2) sulfanyl group introduction via nucleophilic substitution with cesium carbonate as a base, and (3) hydrazone formation via condensation with 3-(2-methoxyphenyl)propenal. Key solvents include ethanol, DMF, or methanol under reflux (60–80°C). Purity is confirmed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural validation employs 1H^1H-/13C^{13}C-NMR, IR (for hydrazone C=N stretches at 1600–1650 cm1^{-1}), and mass spectrometry .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

Essential techniques include:

  • NMR spectroscopy : To confirm triazole proton environments (δ 7.5–8.5 ppm) and hydrazone imine protons (δ 8.0–8.3 ppm).
  • IR spectroscopy : For detecting sulfur-containing groups (C-S at 600–700 cm1^{-1}) and hydrazone C=N bonds.
  • X-ray crystallography : Resolves stereochemistry of the propenylidene moiety and confirms π-π stacking in the triazole-phenyl system .

Q. How is this compound screened for biological activity in preclinical studies?

Standard assays include:

  • Antimicrobial activity : Disk diffusion against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL).
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric substrates. Controls include reference drugs (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfanyl group incorporation step?

Yield optimization requires:

  • Catalyst screening : Cesium carbonate outperforms K2 _2CO3 _3 due to enhanced nucleophilicity in polar aprotic solvents like DMF.
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., triazole ring decomposition).
  • Stoichiometric adjustments : A 1.2:1 molar ratio of thiol to alkylating agent minimizes unreacted intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Q. How should contradictory bioactivity data (e.g., variable IC50 _{50}50​ values) be resolved?

Contradictions arise from:

  • Purity discrepancies : Re-test compounds after HPLC purification to exclude impurity interference.
  • Cell line heterogeneity : Screen across multiple lines (e.g., A549 vs. HCT-116) to assess tissue-specific effects.
  • Solvent artifacts : Use DMSO concentrations <0.1% in assays to avoid cytotoxicity. Validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What strategies are used to study the compound’s mechanism of action in enzyme inhibition?

Approaches include:

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina.
  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Circular dichroism : Monitor conformational changes in enzyme structures upon ligand binding .

Q. How can instability issues (e.g., hydrazone hydrolysis) be mitigated during storage?

  • Storage conditions : Use amber vials under argon at −20°C to prevent light/oxygen degradation.
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Buffer selection : For in vitro studies, avoid aqueous solutions at pH >7.5 to limit hydrolysis .

Q. What methodologies support structure-activity relationship (SAR) analysis of analogs?

  • Analog synthesis : Vary substituents on the triazole (e.g., 3,4-dimethoxy vs. 4-chlorophenyl) and hydrazone (e.g., 2-methoxy vs. 4-fluorophenyl).
  • Computational modeling : Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es _s) parameters.
  • Biological profiling : Compare IC50_{50} trends across analogs to identify critical functional groups (e.g., methoxy enhances membrane permeability) .

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